

physical and chemical properties of 1-Bromo-3,4,5-trifluorobenzene

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Compound of Interest

Compound Name: 1-Bromo-3,4,5-trifluorobenzene

Cat. No.: B146875

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An In-depth Technical Guide to 1-Bromo-3,4,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and safety properties of **1-Bromo-3,4,5-trifluorobenzene** (CAS No. 138526-69-9), a key intermediate in various advanced chemical syntheses. Its unique trifluorinated structure makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and high-performance materials.[1][2]

Physical and Chemical Properties

1-Bromo-3,4,5-trifluorobenzene is a colorless to light yellow liquid at room temperature.[3][4] Its key physical and chemical identifiers and properties are summarized below.

Identifiers and Structure

Identifier	Value
IUPAC Name	1-Bromo-3,4,5-trifluorobenzene ^[5]
Synonyms	5-Bromo-1,2,3-trifluorobenzene, 3,4,5-Trifluorobromobenzene ^{[4][5]}
CAS Number	138526-69-9 ^{[5][6]}
Molecular Formula	C ₆ H ₂ BrF ₃ ^{[5][6]}
Molecular Weight	210.98 g/mol ^{[2][5]}
InChIKey	HKJCELUUIFFSIN-UHFFFAOYSA-N ^[5]
SMILES	Fc1cc(Br)cc(F)c1F

Quantitative Physical Properties

The following table outlines the key physical properties of the compound.

Property	Value	Source(s)
Physical State	Liquid	^[3]
Appearance	Colorless to light yellow, clear liquid	^{[2][4][6]}
Density	1.767 g/mL at 25 °C	^[6]
Boiling Point	47-49 °C at 60 mmHg 43 °C at 15 mmHg	^{[2][6]}
Melting Point	< -20 °C	^{[4][6]}
Flash Point	45 °C (113 °F) - closed cup	^[3]
Refractive Index	n _{20/D} 1.482	^[6]
Water Solubility	Insoluble	^{[4][6]}

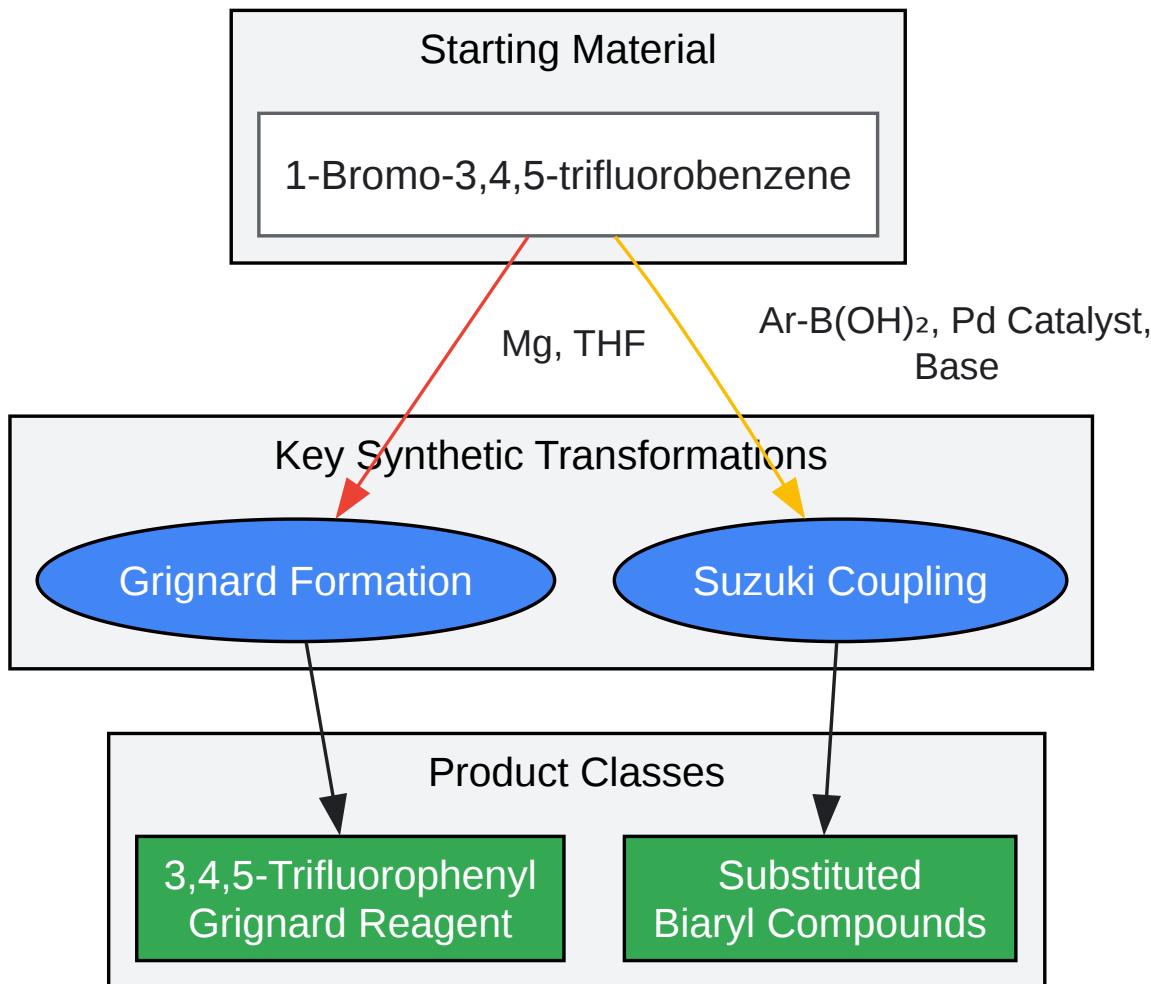
Chemical Reactivity and Applications

1-Bromo-3,4,5-trifluorobenzene is a versatile synthetic intermediate whose reactivity is dominated by the carbon-bromine bond and influenced by the strong electron-withdrawing effects of the three fluorine atoms on the aromatic ring.[\[1\]](#) This unique electronic structure makes it an ideal precursor for introducing the 3,4,5-trifluorophenyl moiety into complex molecules.[\[1\]](#)

Key applications include:

- Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of biologically active molecules, where the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[\[2\]](#)
- Agrochemicals: The trifluorophenyl group is incorporated into novel pesticides and herbicides to improve their efficacy and selectivity.[\[1\]](#)
- Material Science: It is a precursor for developing high-performance polymers, liquid crystals, and electronic materials that benefit from the enhanced thermal stability and chemical resistance conferred by fluorination.[\[1\]](#)[\[2\]](#)

The primary reactions involving this compound are palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

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Caption: Key synthetic pathways of **1-Bromo-3,4,5-trifluorobenzene**.

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for common reactions utilizing **1-Bromo-3,4,5-trifluorobenzene**. Researchers should adapt these protocols based on specific substrate scope and laboratory conditions.

Protocol: Grignard Reagent Formation

This protocol describes the formation of the 3,4,5-trifluorophenylmagnesium bromide Grignard reagent, a potent nucleophile for forming new carbon-carbon bonds.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To prepare 3,4,5-trifluorophenylmagnesium bromide from **1-Bromo-3,4,5-trifluorobenzene**.

Materials:

- Magnesium (Mg) turnings
- **1-Bromo-3,4,5-trifluorobenzene**
- Anhydrous tetrahydrofuran (THF)
- Iodine (I₂) crystal (as initiator)
- Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen/argon inlet
- Magnetic stirrer and heating mantle

Methodology:

- **Glassware Preparation:** All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
- **Initiation:** Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. The flask should be gently warmed under the inert atmosphere until violet iodine vapors are observed; this helps to activate the magnesium surface.[\[8\]](#)

- Reagent Preparation: In the dropping funnel, prepare a solution of **1-Bromo-3,4,5-trifluorobenzene** (1.0 equivalent) in anhydrous THF.
- Reaction: Add a small portion (approx. 10%) of the bromide solution to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle bubbling or an exotherm is observed.
- Addition: Once the reaction has started, slowly add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cooling with a water bath may be necessary.
- Completion: After the addition is complete, the mixture is typically stirred and heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent, ready for use in subsequent steps.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a biaryl compound.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To couple **1-Bromo-3,4,5-trifluorobenzene** with an arylboronic acid.

Materials:

- **1-Bromo-3,4,5-trifluorobenzene**
- Arylboronic acid (e.g., Phenylboronic acid, 1.1-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, 1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4 , 2.0-3.0 equivalents)
- Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
- Reaction vessel (e.g., Schlenk flask), condenser, and nitrogen/argon inlet

Methodology:

- Vessel Charging: To the reaction vessel, add **1-Bromo-3,4,5-trifluorobenzene** (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
- Inerting: Seal the vessel and purge with dry nitrogen or argon for 10-15 minutes.
- Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Sparge the resulting mixture with argon for another 10 minutes. Finally, add the palladium catalyst under a positive pressure of the inert gas.
- Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.[13]

Spectroscopic Data

Characterization of **1-Bromo-3,4,5-trifluorobenzene** and its reaction products is typically performed using standard spectroscopic methods. Reference spectra are available in public databases.[5]

- Nuclear Magnetic Resonance (NMR): ^1H NMR, ^{13}C NMR, and ^{19}F NMR are used to confirm the structure and purity of the compound.[14][15]
- Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, confirming the identity and purity.[5]
- Infrared (IR) Spectroscopy: FTIR spectra provide information about the functional groups and the characteristic C-F and C-Br stretching vibrations.[5]

Safety and Handling

1-Bromo-3,4,5-trifluorobenzene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

GHS Hazard Statements:[5]

- H226: Flammable liquid and vapor.[5]
- H315: Causes skin irritation.[5]
- H318: Causes serious eye damage.[5]
- H351: Suspected of causing cancer.[5]
- H411: Toxic to aquatic life with long lasting effects.[5]

Precautionary Measures:

- Engineering Controls: Handle only in a chemical fume hood. Use explosion-proof equipment and take measures to prevent static discharge.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and flame-retardant lab coats.[6]
- Handling: Keep away from heat, sparks, and open flames.[3] Avoid contact with skin and eyes. Do not breathe vapor or mist.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of contents and container in accordance with licensed collector's sorting instructions and official regulations.[3] Avoid release to the environment.[6]

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